(6-Bromopyridin-3-YL)(morpholino)methanone
Overview
Description
(6-Bromopyridin-3-YL)(morpholino)methanone is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Exploration
- Synthesis Techniques and Chemical Structure Analysis : The compound (6-Bromopyridin-3-YL)(morpholino)methanone has been synthesized and analyzed in various studies. For instance, a derivative compound, [(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone], was synthesized and its structure characterized using methods like IR, NMR, LC-MS spectra, and X-ray diffraction. This study highlighted the importance of understanding the chemical structure for potential bioactive properties (Benaka Prasad et al., 2018).
Biological Activity and Pharmacological Potential
- Antitumor Activity : Various derivatives of morpholino methanone, including those structurally similar to this compound, have been explored for their antitumor properties. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated significant inhibition on the proliferation of various cancer cell lines, highlighting its potential as an antitumor agent (Tang & Fu, 2018).
Potential Applications in Medicinal Chemistry
- Synthesis of Pharmaceutical Intermediates : Compounds similar to this compound have been used as intermediates in the synthesis of pharmaceuticals. For instance, the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key material for a new investigational drug, employed similar morpholino methanone compounds (Kopach et al., 2009).
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQGBIUXUSVJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734933 | |
Record name | (6-Bromopyridin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180131-60-5 | |
Record name | (6-Bromopyridin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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